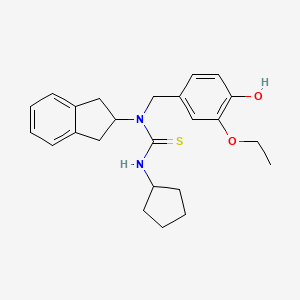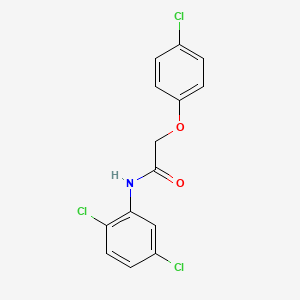![molecular formula C21H23N5O2S B10867056 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10867056.png)
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly if it exhibits desirable pharmacological properties.
Industry: Its reactivity and functional groups could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methyl]-N-ethyl-1-butanamine
- N-(2-furanylmethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-amine
- 2-[(7-ethoxy-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)thio]-N-(4-methylphenyl)acetamide
Uniqueness
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its specific functional groups and the potential for diverse chemical reactivity. Its unique structure may confer distinct biological activities or chemical properties not observed in similar compounds.
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C21H23N5O2S/c1-3-9-25-10-8-14-17(11-25)29-21-19(14)20-23-18(24-26(20)13-22-21)12-28-16-7-5-4-6-15(16)27-2/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
XFKLYBYZFGZUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B10866987.png)
![(3E)-3-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B10866995.png)


![Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10867015.png)
![4-(3,4-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10867027.png)
![2-{1-ethyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B10867034.png)
![5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10867035.png)
![N-(2-{[(E)-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylidene]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B10867041.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867049.png)
![methyl 5-chloro-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10867050.png)
![ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate](/img/structure/B10867058.png)
![7-benzyl-5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10867064.png)
![2-[7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10867069.png)
